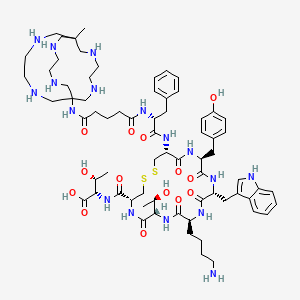
2-Methylquinoline-5,8-diol hydrobromide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Quinoline Derivatives : Research demonstrates the synthesis of various 7-alkylamino-2-methylquinoline-5,8-diones, highlighting the use of 2-Methylquinoline-5,8-diol hydrobromide in producing novel compounds via multiple chemical reactions like the Skraup reaction, oxidative bromination, and debromination (Choi et al., 2002).
Biochemical and Therapeutic Potential
- In Vitro Cytotoxicity Against Cancer : A study synthesized various quinoline derivatives, including 2-methylquinoline-5,8-diol hydrobromide analogs, to evaluate their cytotoxicity against human cancer cell lines. This implies its potential application in cancer research and therapy (Lee et al., 2000).
Antimicrobial Applications
- Antimicrobial Activities : Research on Citrullus colocynthis fruits and 4-methylquinoline analogs, including 2-methyl-8-hydroxyquinoline, revealed potent antimicrobial activities against foodborne bacteria. This suggests the potential use of 2-Methylquinoline-5,8-diol hydrobromide in developing natural preservatives and pharmaceuticals (Kim et al., 2014).
Neurological Disease Research
- Metal Chelation in Alzheimer's Disease : A study on 8-hydroxyquinolines, related to 2-methylquinoline-5,8-diol hydrobromide, highlights their application in chelating metal ions for Alzheimer's disease treatment, showing the potential of related compounds in neurodegenerative disease research (Kenche et al., 2013).
Material Science and Chemistry
- Spectroscopic and Thermal Studies : Research involving 8-hydroxyquinolines, closely related to 2-methylquinoline-5,8-diol hydrobromide, explored their physical and chemical properties, potentially guiding the use of 2-methylquinoline-5,8-diol hydrobromide in material science and chemical analyses (Patel & Patel, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methylquinoline-5,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2.BrH/c1-6-2-3-7-8(12)4-5-9(13)10(7)11-6;/h2-5,12-13H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOJHJOXRZKPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoline-5,8-diol hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436783.png)








![3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B1436794.png)

